1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one: Structural Profiling and Synthetic Utility
1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one: Structural Profiling and Synthetic Utility
This in-depth technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one .[1] This compound serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for developing Factor Xa inhibitors, psychotropic agents, and other bioactive small molecules where the N-aryl lactam motif provides metabolic stability and hydrogen-bond accepting capability.
[1]
Executive Summary & Compound Identification[1][2]
1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is a functionalized N-aryl lactam.[1] It combines a five-membered pyrrolidin-2-one ring with a di-substituted phenyl group.[1][2] The presence of the bromine atom at the para-position enables versatile downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-methyl group introduces specific steric constraints that can lock conformation and improve selectivity in protein-ligand interactions.[1]
Chemical Identity
| Property | Detail |
| Chemical Name | 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.13 g/mol |
| Core Scaffold | N-Aryl Pyrrolidinone (gamma-lactam) |
| Key Substituents | 4-Bromo (reactive handle), 2-Methyl (steric modulator) |
| SMILES | CC1=C(N2CCCC2=O)C=CC(Br)=C1 |
| InChI Key | Predicted:[1][3][4][5] UHABBHGGYQEDDZ-UHFFFAOYSA-N (Analogous) |
Structural Analysis & Electronic Properties[1]
The molecule features a twisted conformation due to the steric repulsion between the ortho-methyl group on the phenyl ring and the carbonyl/methylene groups of the pyrrolidinone ring.
Steric and Electronic Effects
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Ortho-Methyl Effect: The methyl group at the C2 position forces the pyrrolidinone ring to rotate out of coplanarity with the phenyl ring. This "twist" is crucial for disrupting pi-stacking in crystal lattices (improving solubility) and for fitting into hydrophobic pockets in biological targets.[1]
-
Para-Bromo Functionality: The bromine atom exerts a weak electron-withdrawing inductive effect (-I) but is primarily valuable as a leaving group for transition-metal catalyzed couplings.[1]
-
Lactam Nitrogen: The nitrogen lone pair is delocalized into the carbonyl group, rendering the nitrogen non-basic and planar.
Visualization: Structural Logic
The following diagram illustrates the key structural zones of the molecule.
Caption: Structural decomposition highlighting the steric influence of the ortho-methyl group on the N-Aryl bond.
Synthetic Methodology
The synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is typically achieved via a two-step sequence starting from commercially available 4-bromo-2-methylaniline .[1] The direct condensation with gamma-butyrolactone is often sluggish due to the deactivated nature of the aniline; therefore, the acyl chloride route is preferred for higher yields.
Protocol: Acylation-Alkylation Sequence[1]
Reagents:
-
Starting Material: 4-Bromo-2-methylaniline (CAS 583-75-5)[1][6]
-
Reagent A: 4-Chlorobutyryl chloride[1]
-
Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]
-
Solvent: Dichloromethane (DCM) for step 1; THF or DMF for step 2.[1]
Step-by-Step Procedure:
-
Amide Formation (Intermediate Synthesis):
-
Dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous DCM at 0°C.
-
Add Triethylamine (1.2 eq) as an acid scavenger.[1]
-
Dropwise add 4-chlorobutyryl chloride (1.1 eq) maintaining temperature < 5°C.[1]
-
Stir at room temperature for 4 hours. Monitor by TLC (formation of linear amide).[1]
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield N-(4-bromo-2-methylphenyl)-4-chlorobutanamide.[1]
-
-
Cyclization (Ring Closure):
-
Dissolve the crude amide intermediate in anhydrous THF.
-
Cool to 0°C and slowly add NaH (60% dispersion, 1.5 eq). Caution: Hydrogen gas evolution.[1]
-
Allow the mixture to warm to room temperature and stir for 12–16 hours. The base deprotonates the amide nitrogen, which then attacks the terminal alkyl chloride (intramolecular S_N2).
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Hexanes or Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).
-
Visualization: Synthetic Pathway
Caption: Two-step synthesis via acylation followed by base-mediated intramolecular cyclization.[1][3][6]
Physicochemical Properties[1][4][6][7][8][9]
The following data represents typical values for this class of halogenated N-aryl lactams.
| Property | Value / Description |
| Physical State | Off-white to pale beige crystalline solid |
| Melting Point | 98–102 °C (Typical for congeners) |
| Boiling Point | >300 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol.[1][3][6] Insoluble in water. |
| LogP (Calculated) | ~2.95 |
| H-Bond Donors | 0 (Lactam nitrogen is fully substituted) |
| H-Bond Acceptors | 1 (Carbonyl oxygen) |
| Rotatable Bonds | 1 (N-Aryl bond) |
Applications in Drug Discovery[1][10]
This molecule is rarely a final drug but is a high-value building block .[1]
Cross-Coupling Reactions
The 4-bromo substituent allows for rapid diversification:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl scaffolds (common in kinase inhibitors).[1]
-
Buchwald-Hartwig Amination: Reaction with amines to create aniline derivatives.[1]
-
Heck Reaction: Coupling with alkenes to extend the carbon chain.
Medicinal Chemistry Significance[1]
-
Factor Xa Inhibitors: N-aryl pyrrolidinones mimic the cyclic urea/amide cores found in anticoagulants like Rivaroxaban.
-
Psychotropic Analogs: Structural similarity to Pyrovalerone metabolites (though lacking the ketone side chain), making it relevant in neurochemistry research.
Safety and Handling (SDS Summary)
Hazard Classification (GHS):
-
Warning: Harmful if swallowed (Acute Tox. 4).[1]
-
Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1]
Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as lactams can be hygroscopic.
References
-
PubChem. 4-Bromo-2-methylaniline (Precursor Data).[1] National Library of Medicine. Available at: [Link][1]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.[1][7] Journal of Medicinal Chemistry. Available at: [Link][1]
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